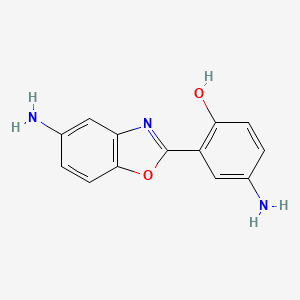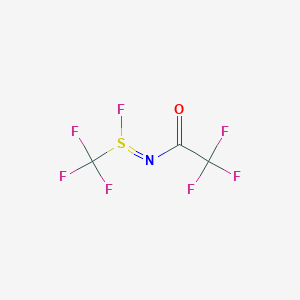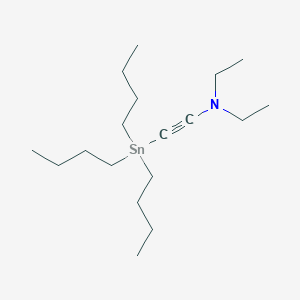
Ethynamine, N,N-diethyl-2-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynamine, N,N-diethyl-2-(tributylstannyl)- is an organotin compound characterized by the presence of a stannyl group attached to an ethynamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethynamine, N,N-diethyl-2-(tributylstannyl)- typically involves the reaction of N,N-diethyl-2-ethynylamine with tributyltin hydride. This reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin hydride donates a hydrogen atom to the ethynyl group, forming the stannylated product.
Industrial Production Methods
Industrial production of Ethynamine, N,N-diethyl-2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynamine, N,N-diethyl-2-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and material science applications.
Wissenschaftliche Forschungsanwendungen
Ethynamine, N,N-diethyl-2-(tributylstannyl)- has several scientific research applications:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Ethynamine, N,N-diethyl-2-(tributylstannyl)- involves the formation of radical intermediates during its reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds. The stannyl group plays a crucial role in stabilizing these radicals, making the compound highly reactive and versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: A simpler amine with similar reactivity but lacking the stannyl group.
Tributyltin hydride: A related organotin compound used in similar radical reactions.
N,N-Dimethylethanamine: Another tertiary amine with different substituents on the nitrogen atom.
Uniqueness
Ethynamine, N,N-diethyl-2-(tributylstannyl)- is unique due to the presence of both an ethynamine backbone and a stannyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
69943-10-8 |
|---|---|
Molekularformel |
C18H37NSn |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
N,N-diethyl-2-tributylstannylethynamine |
InChI |
InChI=1S/C6H10N.3C4H9.Sn/c1-4-7(5-2)6-3;3*1-3-4-2;/h4-5H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XTXJMHNWJCAQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
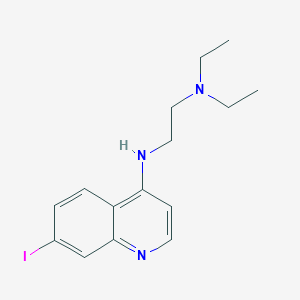
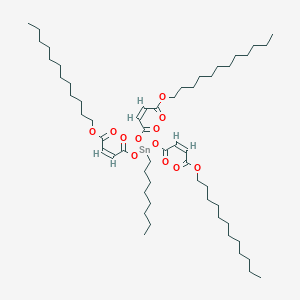
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)

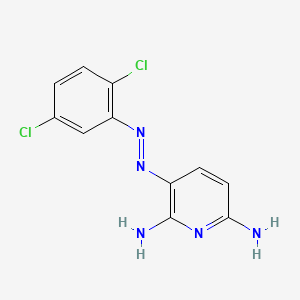

![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
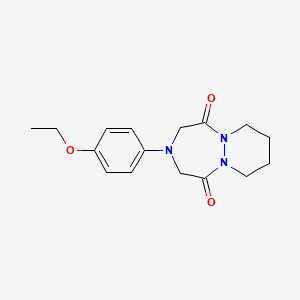
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
